Phenyl phenylacetate

Overview

Description

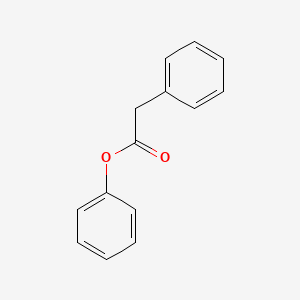

Phenyl phenylacetate is an organic compound with the linear formula C6H5CH2CO2C6H5 . It is used as a fragrance ingredient due to its pleasant and fruity aroma . It belongs to the family of esters, which are mainly used in flower fragrance compositions and as fixatives .

Synthesis Analysis

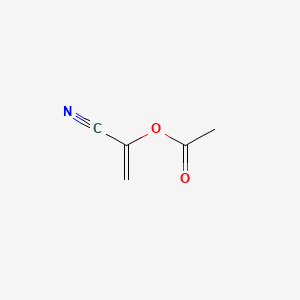

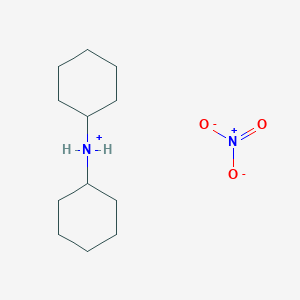

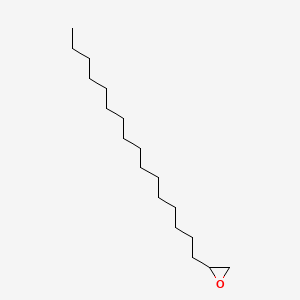

Phenyl phenylacetate can be synthesized by reacting phenol with acetic anhydride or acetyl chloride . Another method involves the hydrolysis of benzyl cyanide . In a specific procedure, a mixture of alcohol, concentrated sulfuric acid, and benzyl cyanide is heated to boiling over a low flame for six to seven hours .

Molecular Structure Analysis

The molecular weight of Phenyl phenylacetate is 212.24 . The SMILES string representation of its structure is O=C(Cc1ccccc1)Oc2ccccc2 .

Chemical Reactions Analysis

Phenylacetate, a related compound, can undergo ketonic decarboxylation to form ketones . It can also be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .

Physical And Chemical Properties Analysis

Phenyl phenylacetate is a solid at room temperature . It has a boiling point of 158 °C/7 mmHg and a melting point of 40-42 °C .

Scientific Research Applications

Synthesis of Chemicals

Phenyl phenylacetate can be used in the green and sustainable synthesis of chemicals from renewable feedstocks . For instance, it can be efficiently converted from L-phenylalanine into 2-phenylethanol (2-PE) and phenylacetic acid (PAA) through enzymatic cascades .

Perfume Industry

Phenyl phenylacetate has a honey-like odor, even in low concentrations . This makes it a valuable ingredient in the perfume industry .

Production of Penicillin G

Phenyl phenylacetate is used in the production of Penicillin G . Penicillin G is a widely used antibiotic that fights bacteria in the body.

Production of Diclofenac

Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), is produced using phenyl phenylacetate . Diclofenac works by reducing substances in the body that cause pain and inflammation.

Plant Hormone

Phenyl phenylacetate has been found to be an active auxin, a type of plant hormone . It is found predominantly in fruits, although its effect is much weaker than the effect of the basic auxin molecule indole-3-acetic acid .

Antimicrobial Properties

Phenyl phenylacetate is naturally produced by the metapleural gland of most ant species and used as an antimicrobial . This helps ants to protect their colonies from microbial infections.

Metabolic Pathways

Phenyl phenylacetate is a catabolite of phenylalanine . It is also the oxidation product of phenethylamine in humans following metabolism by monoamine oxidase and subsequent metabolism of the intermediate product, phenylacetaldehyde, by the aldehyde dehydrogenase enzyme .

Bacterial Catabolic Pathway

Phenyl phenylacetate is key to investigating the bacterial phenylalanine and phenylacetate catabolic pathway . It can be chemically transformed or enzymatically converted to phenylacetyl-CoA, the first enzyme of the pathway .

Safety and Hazards

Mechanism of Action

Target of Action

Phenyl phenylacetate, also known as phenylacetic acid (PAA), is a central intermediate metabolite involved in bacterial degradation of aromatic components . The primary targets of phenyl phenylacetate are the enzymes involved in the bacterial PAA pathway . These enzymes play a crucial role in biofilm formation and antimicrobial activity .

Mode of Action

Phenyl phenylacetate interacts with its targets, the enzymes in the bacterial PAA pathway, to mediate the degradation of aromatic components . This interaction results in changes in the bacterial metabolism, affecting biofilm formation and antimicrobial activity .

Biochemical Pathways

The biochemical pathway affected by phenyl phenylacetate is the bacterial PAA pathway . This pathway mainly contains 12 enzymes and a transcriptional regulator . The strategy of this pathway is exceptional in several aspects. Intermediates are processed as CoA thioesters, and the aromatic ring of phenylacetyl-CoA becomes activated to a ring 1,2-epoxide by a distinct multicomponent oxygenase . This isomerization is followed by hydrolytic ring cleavage and β-oxidation steps, leading to acetyl-CoA and succinyl-CoA .

Pharmacokinetics

Phenyl phenylacetate exhibits nonlinear pharmacokinetics . The clearance of phenyl phenylacetate was found to be 60-66 ml/min per m² . The half-life of phenyl phenylacetate was found to be 55-77 minutes . The volume of distribution for phenyl phenylacetate was found to be 7.9±3.4 l/m² .

Result of Action

The molecular and cellular effects of phenyl phenylacetate’s action include growth inhibition and modulation of differentiation in various tumor cell lines . The growth inhibition was cytostatic with the cells arrested in the G0–1 cell phase .

Action Environment

The action of phenyl phenylacetate is influenced by environmental factors such as the availability of oxygen . Aerobic pathways use oxygen both for hydroxylation and for cleavage of the ring . In contrast, under anaerobic conditions, the common strategy consists of activation by CoA-thioester formation, shortening of the side chain, and energy-driven ring reduction .

properties

IUPAC Name |

phenyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVNNHYNCCJCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40222527 | |

| Record name | Phenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

722-01-0 | |

| Record name | Phenyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40222527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1194746.png)

![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)

![N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide](/img/structure/B1194766.png)